molecular formula C28H31N5O2S B3005812 N-[(4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476452-21-8

N-[(4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

Cat. No.: B3005812
CAS No.: 476452-21-8
M. Wt: 501.65
InChI Key: ZFMGKRRNTBAZTK-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class of heterocyclic molecules, characterized by a triazole core substituted with a phenyl group at position 4 and a methylsulfanyl group at position 3. The sulfanyl moiety is further functionalized with a phenylcarbamoyl group, while the methyl group at position 3 is linked to an adamantane-1-carboxamide unit. The adamantane group enhances lipophilicity and metabolic stability, while the phenylcarbamoyl sulfanyl group may influence receptor-binding affinity and solubility.

Properties

IUPAC Name

N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O2S/c34-25(30-22-7-3-1-4-8-22)18-36-27-32-31-24(33(27)23-9-5-2-6-10-23)17-29-26(35)28-14-19-11-20(15-28)13-21(12-19)16-28/h1-10,19-21H,11-18H2,(H,29,35)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMGKRRNTBAZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)NC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N-[(4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes involved in various biological pathways, such as those related to microbial cell wall synthesis or cancer cell proliferation . The compound may also interact with proteins and nucleic acids, disrupting their normal functions and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound shares a 1,2,4-triazole-adamantane scaffold with derivatives reported in , such as 5-(adamantane-1-yl)-4-R-4H-1,2,4-triazole-3-thiones (R = methyl or phenyl). Key differences include:

  • Substituent at Position 3 : The target compound features a methyl group connected to adamantane-1-carboxamide, whereas analogues in have alkylthio chains (e.g., butyl, hexyl) at this position.
  • Sulfanyl Group Modification : The phenylcarbamoyl group on the sulfanyl moiety distinguishes it from simpler alkylthio substituents in analogues like Ia-Ig and IIa-IIg .

Physical-Chemical Properties

Table 1 compares physical-chemical properties of the target compound with selected analogues from .

Compound Melting Point (°C) Solubility LogP Reference
Target Compound Not reported Moderate (DMSO) ~4.2* -
5-(Adamantane-1-yl)-4-methyl-3-hexylthio 145–147 Low (n-butanol) 5.8
5-(Adamantane-1-yl)-4-phenyl-3-octylthio 162–164 Insoluble (water) 6.5

*Estimated using fragment-based methods due to lack of experimental data.

The target compound’s phenylcarbamoyl group likely improves aqueous solubility compared to alkylthio analogues, which exhibit low solubility in polar solvents. However, its LogP may be lower than alkylthio derivatives, reducing membrane permeability .

Computational Similarity Assessment

Per , compound similarity metrics vary by method:

  • Structural Fingerprints : The target compound shares >70% similarity with 5-(adamantane-1-yl)-4-phenyltriazoles but <50% with alkylthio analogues due to the phenylcarbamoyl group.

Biological Activity

N-[(4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Triazole Ring : Known for antifungal and antimicrobial properties.
  • Adamantane Core : Enhances membrane interaction and stability.
  • Sulfanyl Group : Implicated in various biochemical interactions.

The molecular formula is C27H30N4O2SC_{27}H_{30}N_{4}O_{2}S, with a molecular weight of approximately 494.6 g/mol. Its unique arrangement of functional groups suggests diverse biological activity.

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the phenyl and adamantane moieties through substitution reactions.
  • Final functionalization to incorporate the carboxamide group.

Careful optimization during synthesis is crucial to achieve high yield and purity, which can impact biological activity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The presence of the triazole moiety is often associated with enhanced antifungal activity. For example, triazole derivatives have shown effectiveness against various fungal strains such as Candida albicans and Aspergillus species, with minimal inhibitory concentrations (MIC) reported as low as 0.0156 μg/mL in some derivatives .

Anticancer Potential

Research has also highlighted the anticancer potential of similar triazole derivatives. For instance, certain 1,2,4-triazole compounds have demonstrated cytotoxic effects against cancer cell lines with IC50 values in the micromolar range . The mechanism often involves inhibition of key enzymes involved in cancer cell proliferation.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamideC27H30N4OSC_{27}H_{30}N_{4}OSLacks phenylcarbamoyl group
N-{[5-benzylsulfanyl-4-phenyltiazol-3-yl]methyl}adamantaneC27H30N4OSC_{27}H_{30}N_{4}OSDifferent heterocyclic structure
N-{[5-(2-methylphenyl)sulfanyl]-triazol}C25H28N6SC_{25}H_{28}N_{6}SSimplified structure without adamantane

This table illustrates how variations in functional groups can influence biological activity and therapeutic potential.

Case Studies and Research Findings

  • Antifungal Efficacy : In one study, a derivative of triazole exhibited 16-fold higher antifungal activity than fluconazole against Candida albicans, indicating the potential for developing more effective antifungal agents .
  • Cytotoxicity Against Cancer Cells : A related triazole compound demonstrated significant cytotoxicity against HCT116 colon carcinoma cells with an IC50 value of 6.2 μM . This suggests that modifications in the triazole structure can enhance anticancer properties.
  • Mechanism Elucidation : Molecular docking studies have shown that these compounds may bind effectively to specific enzymes or receptors involved in metabolic pathways, providing insights into their mechanisms of action .

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